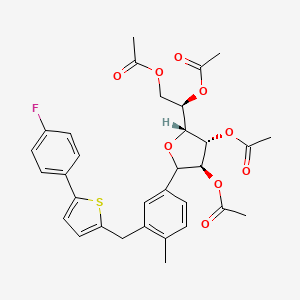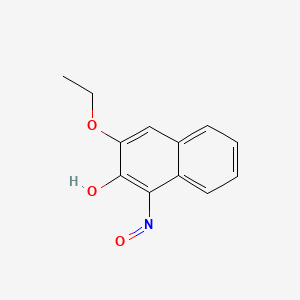
1,3-Dioxolan-2-one, 4-acetyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-1,3-dioxolan-2-one is a cyclic organic compound that belongs to the family of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The acetyl group at the 4-position adds unique chemical properties to this molecule, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-1,3-dioxolan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters can also aid in the effective removal of water, enhancing the stability and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine.
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
4-Acetyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-1,3-dioxolan-2-one involves its ability to form stable cyclic structures, which can interact with various molecular targets. In biological systems, it can form complexes with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic compound with similar stability and reactivity.
1,3-Dioxolan-4-one: Shares the dioxolane ring structure but differs in the position of functional groups.
Ethylene Carbonate: A related cyclic carbonate with similar chemical properties.
Uniqueness: 4-Acetyl-1,3-dioxolan-2-one is unique due to the presence of the acetyl group at the 4-position, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-acetyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6O4/c1-3(6)4-2-8-5(7)9-4/h4H,2H2,1H3 |
InChI Key |
YQPJOJHSZSETEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


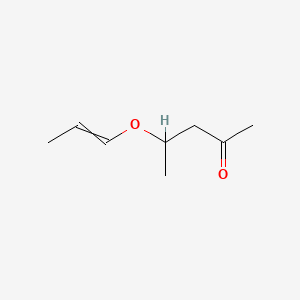
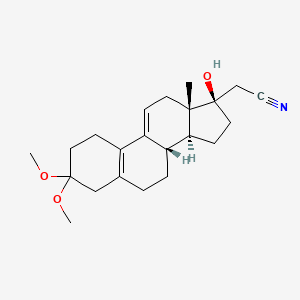
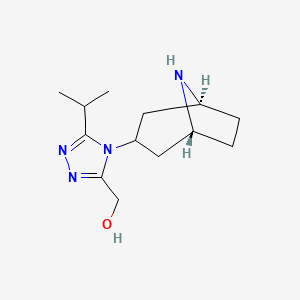
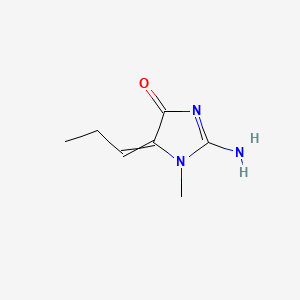
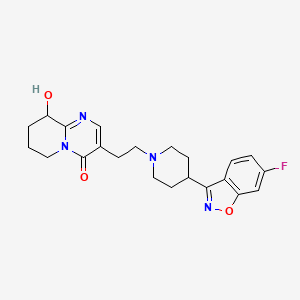
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
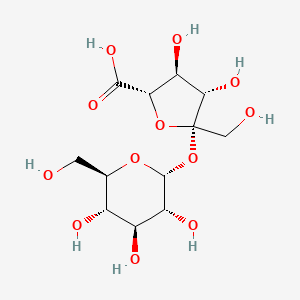
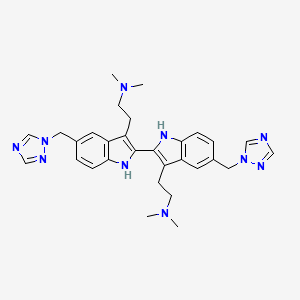
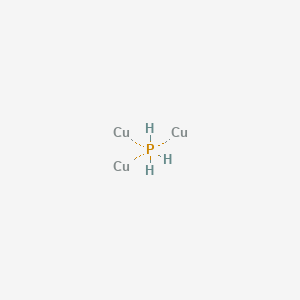
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
